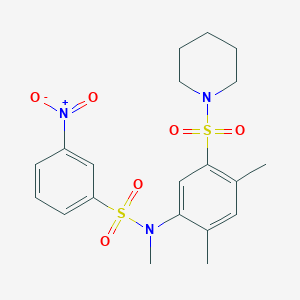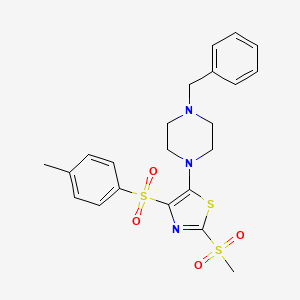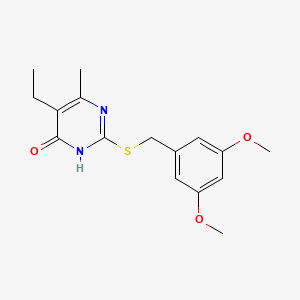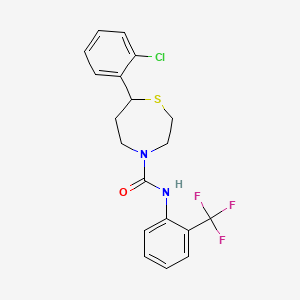![molecular formula C26H31NO5S B2526000 4-méthoxy-15-méthyl-17-[4-(propan-2-yl)benzènesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadéc-3,5,7-trién-16-one CAS No. 2097863-58-4](/img/structure/B2526000.png)
4-méthoxy-15-méthyl-17-[4-(propan-2-yl)benzènesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadéc-3,5,7-trién-16-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-Methoxy-15-methyl-17-[4-(propan-2-yl)benzenesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one" is a complex organic molecule that appears to be related to a family of compounds with various methoxy and benzenesulfonyl functional groups. These types of compounds are often studied for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the intramolecular 1,3-dipolar cycloaddition of omega-unsaturated nitrones has been used to prepare single diastereoisomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes, as described in one study . Another study discusses the solvolysis of epimers of a methoxy tolylsulfonyloxymethyl steroid, leading to various derivatives through processes like alkaline methanolysis . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely features several key elements such as a methoxy group, a benzenesulfonyl moiety, and a tetracyclic framework. The presence of asymmetric centers suggests that stereoselectivity could be an important consideration in its synthesis and analysis. The literature provides examples of complex molecular structures being formed with high stereoselectivity, such as the formation of dihydrobenzofurans and related compounds from simple reactions promoted by Lewis acids .
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. For example, methoxy groups can participate in various chemical reactions, including demethylation or as leaving groups in substitution reactions. The benzenesulfonyl group could be involved in reactions typical of sulfonyl compounds, such as sulfonation or as a directing group in aromatic substitution. The literature provides insights into the reactivity of similar methoxy and benzenesulfonyl-containing compounds, such as the formation of oxetanes and methoxymethyl derivatives upon solvolysis and the reactions with propenylbenzenes to yield complex products .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a methoxy group could affect its solubility in organic solvents, while the benzenesulfonyl group could impact its acidity or reactivity towards nucleophiles. The tetracyclic framework could confer rigidity to the molecule, affecting its crystal structure and melting point. Although the specific properties of the compound are not detailed in the provided literature, studies on related compounds offer a basis for predicting its behavior. For example, the correction of a previously described product in a hydrogenation reaction highlights the importance of accurate characterization of such complex molecules .
Applications De Recherche Scientifique
Chimie Médicinale et Pharmacologie
Le γ-Eudesmol a montré un potentiel en tant que composé bioactif avec des effets pharmacologiques divers :
- Activité Anti-Inflammatoire: Il inhibe les cytokines et les enzymes pro-inflammatoires, le rendant pertinent pour le traitement des conditions inflammatoires .
- Propriétés Anticancéreuses: Des recherches suggèrent que le γ-Eudesmol peut avoir des effets anticancéreux, en particulier contre certaines lignées de cellules tumorales .
- Activité Antimicrobienne: Il présente des propriétés antibactériennes et antifongiques, qui pourraient être exploitées pour le développement de médicaments .
Synthèse de Produits Naturels
Le γ-Eudesmol sert de bloc de construction précieux dans la synthèse organique. Les chercheurs ont exploré son utilisation dans la création de molécules plus complexes par fonctionnalisation et dérivation .
Industrie des Arômes et des Parfums
- Profil Aromatique: Le γ-Eudesmol contribue à l'arôme de divers produits naturels, y compris les huiles essentielles. Son parfum boisé, terreux et légèrement floral le rend désirable pour les parfums, les cosmétiques et les arômes .
Développement de Pesticides
- Biopesticides: L'origine naturelle du γ-Eudesmol et sa faible toxicité en font un candidat intéressant pour le développement de biopesticides écologiques. Ceux-ci pourraient être utilisés pour lutter contre les ravageurs dans l'agriculture et l'horticulture .
Biologie Chimique et Inhibition Enzymatiq
- Inhibiteurs Enzymatiques: Les chercheurs ont étudié le γ-Eudesmol comme inhibiteur potentiel d'enzymes spécifiques impliquées dans les voies de la maladie. Son affinité de liaison et sa sélectivité sont des domaines d'intérêt .
Science des Matériaux
- Additifs Polymère: Le γ-Eudesmol peut être incorporé dans les polymères pour améliorer leurs propriétés, telles que la stabilité thermique et la résistance mécanique. Cette application en est encore à ses débuts mais est prometteuse .
Propriétés
IUPAC Name |
4-methoxy-15-methyl-17-(4-propan-2-ylphenyl)sulfonyl-2-oxa-15-azatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO5S/c1-16(2)17-11-13-18(14-12-17)33(29,30)24-22-19-8-7-10-21(31-4)23(19)32-26(27(3)25(24)28)15-6-5-9-20(22)26/h7-8,10-14,16,20,22,24H,5-6,9,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJABBVFBQXIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2C3C4CCCCC4(N(C2=O)C)OC5=C3C=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525920.png)

![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2525924.png)


![2-Bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-methoxybenzamide](/img/structure/B2525929.png)
![4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2525930.png)


![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2525937.png)
![6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2525938.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2525939.png)